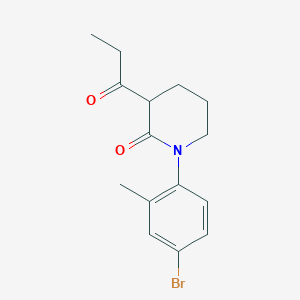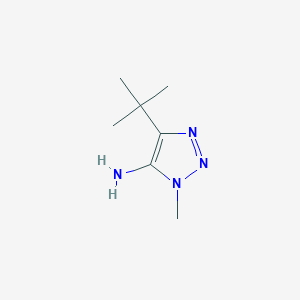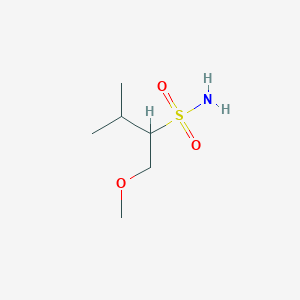
1-Methoxy-3-methylbutane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methylbutane-2-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methylbutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1-Methoxy-3-methylbutane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-methoxy-3-methylbutane-2-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Methoxy-3-methylbutane-1-sulfonamide
- 1-Methoxy-3-methylbutane-3-sulfonamide
- 1-Methoxy-3-methylbutane-4-sulfonamide
Comparison: 1-Methoxy-3-methylbutane-2-sulfonamide is unique due to the position of the sulfonamide group on the butane chain. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C6H15NO3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-methoxy-3-methylbutane-2-sulfonamide |
InChI |
InChI=1S/C6H15NO3S/c1-5(2)6(4-10-3)11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) |
InChI Key |
PYAFHSWLOVGVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


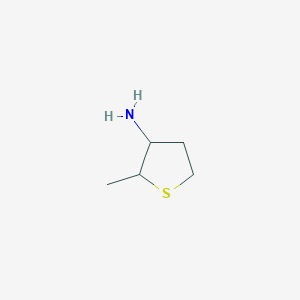
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
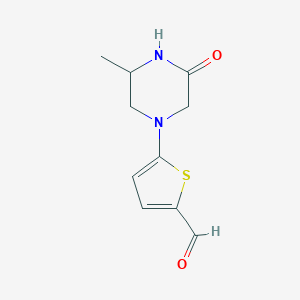
![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
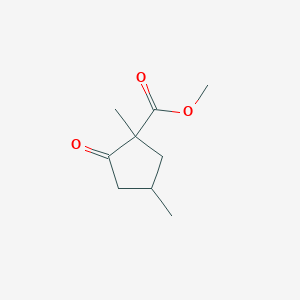
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
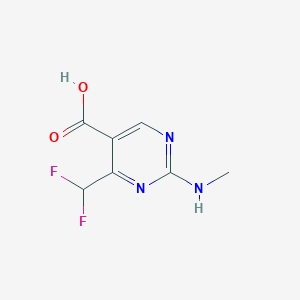

![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
